molecular formula CH3F3O4S B8475724 Methanesulfonic acid, trifluoro-, monohydrate CAS No. 49789-04-0

Methanesulfonic acid, trifluoro-, monohydrate

Cat. No. B8475724
CAS RN: 49789-04-0
M. Wt: 168.09 g/mol
InChI Key: YZFVQLCAVQBYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05155283

Procedure details

The trace amount of trifluoromethane sulfonic acid monohydrate in the non-aqueous, cyclohexane-rich phase is neutralized with calcium hydroxide to produce calcium trifluoromethane sulfonate, which is filtered from the finished product. The calcium trifluoromethane sulfonate can be converted to trifluoromethane sulfonic acid monohydrate and the recovered trifluoromethane sulfonic acid monohydrate reused.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[F:2][C:3]([F:9])([F:8])[S:4]([OH:7])(=[O:6])=[O:5].[OH-].[Ca+2:11].[OH-]>C1CCCCC1>[F:2][C:3]([F:9])([F:8])[S:4]([O-:7])(=[O:6])=[O:5].[Ca+2:11].[F:2][C:3]([F:9])([F:8])[S:4]([O-:7])(=[O:6])=[O:5] |f:0.1,2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)[O-])(F)F.[Ca+2].FC(S(=O)(=O)[O-])(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.